REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[N:6][C:5]([C:8]([F:21])(C(OCC)=O)[C:9]([O:11][C:12](C)(C)[CH3:13])=[O:10])=[CH:4][CH:3]=1>C(O)(C(F)(F)F)=O.C(Cl)Cl>[Cl:1][C:2]1[N:7]=[N:6][C:5]([CH:8]([F:21])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][CH:3]=1 |f:1.2|
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Name
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1-tert-butyl 3-ethyl 2-(6-chloropyridazin-3-yl)-2-fluoromalonate
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Quantity
|
60.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N=N1)C(C(=O)OC(C)(C)C)(C(=O)OCC)F
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Name
|
TFA DCM
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O.C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
concentrated to dryness via rotary evaporation
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Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in EtOAc (300 mL)
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Type
|
WASH
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Details
|
washed with saturated NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(N=N1)C(C(=O)OCC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 167 mmol | |
AMOUNT: MASS | 36.6 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |